molecular formula C12H17NO B130990 1-(2-Aminoethyl)-6-methoxyindan CAS No. 108048-37-9

1-(2-Aminoethyl)-6-methoxyindan

Cat. No.: B130990
CAS No.: 108048-37-9
M. Wt: 191.27 g/mol
InChI Key: MKFQCOXFGMBPAP-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl)-6-methoxyindan is an organic compound that belongs to the class of indan derivatives. Indan derivatives are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The structure of this compound consists of an indan ring system substituted with an aminoethyl group at the 1-position and a methoxy group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Aminoethyl)-6-methoxyindan can be synthesized through several synthetic routes. One common method involves the alkylation of 6-methoxyindan with 2-bromoethylamine under basic conditions. The reaction typically proceeds in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the alkylation process, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent production quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Aminoethyl)-6-methoxyindan undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the aminoethyl group, where nucleophiles such as halides or alkoxides replace the amino group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted indan derivatives.

Scientific Research Applications

1-(2-Aminoethyl)-6-methoxyindan has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a neurotransmitter analog and its effects on biological systems.

    Medicine: Explored for its potential therapeutic applications, including as an antidepressant or antipsychotic agent.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(2-Aminoethyl)-6-methoxyindan involves its interaction with specific molecular targets and pathways. The aminoethyl group allows the compound to interact with neurotransmitter receptors, potentially modulating their activity. The methoxy group may influence the compound’s binding affinity and selectivity for certain receptors. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s intended application.

Comparison with Similar Compounds

1-(2-Aminoethyl)-6-methoxyindan can be compared with other similar compounds, such as:

    1-(2-Aminoethyl)indole: Similar structure but lacks the methoxy group, which may result in different biological activity and receptor affinity.

    6-Methoxyindan: Lacks the aminoethyl group, which affects its ability to interact with neurotransmitter receptors.

    2-(2-Aminoethyl)phenol: Similar aminoethyl group but different core structure, leading to distinct chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which combines the properties of both the aminoethyl and methoxy groups, potentially offering a unique profile of biological activity and chemical reactivity.

Properties

IUPAC Name

2-(6-methoxy-2,3-dihydro-1H-inden-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-14-11-5-4-9-2-3-10(6-7-13)12(9)8-11/h4-5,8,10H,2-3,6-7,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKFQCOXFGMBPAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCC2CCN)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20452108
Record name 1-(2-aminoethyl)-6-methoxyindan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108048-37-9
Record name 1-(2-aminoethyl)-6-methoxyindan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

9.3 g (49 mmol) of crude 2-(6-methoxyindan-1-yl)acetonitrile are dissolved in 100 ml of methanol and, after the addition of 1 g of Raney nickel and 20 g of liquid ammonia, are hydrogenated at 70°-80° and 120 bar pressure. After 3 hours, the catalyst is filtered off from the methanolic solution and is subsequently washed with methanol. The methanolic solutions are combined and rendered acidic with hydrochloric acid. The acidic solution is concentrated to dryness by evaporation in vacuo, and the residue is dissolved in 100 ml of water, rendered alkaline with concentrated sodium hydroxide solution and extracted by shaking with diethyl ether. The ethereal phases are washed with saturated sodium chloride solution and dried over magnesium sulphate. After removing the solvent, crude 2-(6-methoxyindan-1-yl)ethylamine is obtained in the form of a yellow oil.
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